molecular formula C8H18N2O3 B2740379 2-Amino-3-methylpentanamide acetate CAS No. 1046803-35-3

2-Amino-3-methylpentanamide acetate

Cat. No.: B2740379
CAS No.: 1046803-35-3
M. Wt: 190.243
InChI Key: DVEQMLHVZJPRIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylpentanamide acetate typically involves the reaction of 2-Amino-3-methylpentanamide with acetic acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the acetate salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylpentanamide acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

2-Amino-3-methylpentanamide acetate is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-3-methylpentanamide acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methylpentanamide acetate is unique due to its specific acetate group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in certain biochemical applications where these properties are advantageous .

Properties

IUPAC Name

acetic acid;2-amino-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.C2H4O2/c1-3-4(2)5(7)6(8)9;1-2(3)4/h4-5H,3,7H2,1-2H3,(H2,8,9);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQMLHVZJPRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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